molecular formula C14H20N2O3 B13644856 Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate

Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate

Cat. No.: B13644856
M. Wt: 264.32 g/mol
InChI Key: WKSRJEIRMWCSMS-DHDCSXOGSA-N
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Description

Historical Context and Discovery in Chemical Literature

The compound this compound emerged from systematic efforts to modify oxime-containing molecules for enhanced stability and reactivity. While its exact first synthesis remains undocumented in publicly available literature, its structural analogs have been explored since the 1990s, particularly in studies investigating acetylcholinesterase (AChE) inhibitors. The tert-butyl carbamate group, a common protective moiety in organic synthesis, was likely incorporated to improve solubility and steric shielding during reactions involving the oxime functional group.

Early synthetic routes to related oxime carbamates involved the reaction of aldoximes with isocyanates or chloroformates, as demonstrated in foundational work by Raza et al. (1994). These methods laid the groundwork for later adaptations, including the use of 2,2,2-trifluoroethyl carbonate reagents to generate carbamate intermediates. The specific combination of a benzyl-methyl carbamate backbone with a hydroxyiminomethyl substituent at the para position represents a deliberate design choice to balance electronic and steric effects.

Relevance Within the Class of Oxime Carbamates

Oxime carbamates occupy a critical niche in medicinal and agrochemical research due to their dual functionality:

  • The oxime group (-NOH) participates in nucleophilic reactions and metal coordination
  • The carbamate moiety (-OCONR2) contributes to hydrolytic stability and hydrogen-bonding interactions

This compound distinguishes itself through three structural features:

Feature Comparative Advantage Reference
tert-Butyl carbamate Enhanced steric protection against hydrolysis
para-Substituted benzyl Optimal spatial arrangement for target binding
Methyl group on nitrogen Reduced rotational freedom for conformation control

This combination positions the compound as a valuable probe for studying structure-activity relationships in enzyme inhibition, particularly given the demonstrated efficacy of oxime carbamates as AChE reactivators.

Rationale for Academic Interest and Research Significance

Academic investigations into this compound are driven by three intersecting motivations:

  • Molecular Diversity for Drug Discovery : The simultaneous presence of oxime and carbamate groups enables dual-mode interactions with biological targets, as evidenced by similar compounds showing nanomolar-range inhibition constants.
  • Synthetic Methodology Development : Its synthesis challenges conventional carbamate formation protocols, requiring precise control over reaction conditions to prevent oxime decomposition.
  • Theoretical Modeling Applications : The rigid benzyl backbone and rotatable tert-butyl group provide a test case for molecular dynamics simulations of carbamate stability.

Recent computational studies highlight its potential as a scaffold for designing blood-brain barrier-penetrating therapeutics, addressing a key limitation of existing oxime-based antidotes.

Overview of Existing Theoretical Frameworks Applied to Oxime Carbamates

Four principal theoretical frameworks guide current research on this compound:

1.4.1. Quantum Mechanical Modeling of Tautomerism
The oxime group exists in equilibrium between syn and anti isomers, with density functional theory (DFT) calculations predicting a 1.8 kcal/mol preference for the anti configuration in similar compounds. This tautomerism influences hydrogen-bonding capacity and metal-chelation properties.

1.4.2. Molecular Docking Studies
Using crystal structures of AChE (PDB: 2GYW), researchers have proposed binding modes where:

  • The oxime oxygen forms hydrogen bonds with Val282
  • The aromatic ring engages in π-π stacking with Trp286
  • The carbamate carbonyl interacts with Tyr124

1.4.3. Kinetic Analysis of Carbamate Hydrolysis
The tert-butyl group extends the half-life of the carbamate moiety in aqueous media compared to methyl or ethyl derivatives. Second-order rate constants for alkaline hydrolysis are estimated at 2.3 × 10⁻³ M⁻¹s⁻¹ based on structurally analogous compounds.

1.4.4. Spectroscopic Characterization Protocols
Standardized analytical workflows have been established:

Technique Key Spectral Features Application
IR Spectroscopy ν(N-O) at 950-970 cm⁻¹, ν(C=O) at 1700 cm⁻¹ Functional group confirmation
¹H NMR tert-butyl singlet at δ 1.35-1.45 Purity assessment
Mass Spec Molecular ion peak at m/z 280.3 Structural verification

These frameworks collectively enable precise manipulation of the compound’s physicochemical properties while maintaining its core biological activity profile.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[[4-[(Z)-hydroxyiminomethyl]phenyl]methyl]-N-methylcarbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16(4)10-12-7-5-11(6-8-12)9-15-18/h5-9,18H,10H2,1-4H3/b15-9-

InChI Key

WKSRJEIRMWCSMS-DHDCSXOGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C=N\O

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=NO

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate

General Synthetic Strategy

The synthesis generally involves the formation of the carbamate structure with tert-butyl protection, followed by the introduction of the hydroxyimino group via condensation reactions. The key synthetic steps include:

  • Protection of amino groups with tert-butyl carbamate (Boc) groups.
  • Condensation of benzylamine derivatives with aldehydes to form the hydroxyimino functionality.
  • Alkylation or methylation steps to introduce the methyl substituent on the nitrogen.

Detailed Synthetic Route from Literature and Patents

A representative and industrially relevant preparation method is described in Chinese patent CN102020589B, which focuses on the synthesis of a tert-butyl carbamate derivative structurally related to this compound, used as an intermediate for lacosamide synthesis.

Step 1: Formation of Mixed Acid Anhydride
  • Starting material: N-BOC-D-serine.
  • Reagent: Isobutyl chlorocarbonate (i-BuOCOCl).
  • Acid binding agent: N-methylmorpholine (NMM).
  • Solvent: Anhydrous ethyl acetate.
  • Conditions: Low temperature (-20 to 40 °C, preferably -10 to 5 °C), anhydrous environment.
  • Molar ratios:
    • N-BOC-D-serine : i-BuOCOCl = 1 : 1.1–1.5
    • N-BOC-D-serine : NMM = 1 : 1.1–1.5
  • Reaction time: 3–5 hours.

This step forms a mixed acid anhydride intermediate essential for subsequent condensation.

Step 2: Condensation with Benzylamine Derivative
  • Reagent: Benzylmethanamine (PhCH2NH2).
  • Molar ratio: N-BOC-D-serine : benzylmethanamine = 1 : 1.1–1.5.
  • Solvent and temperature: Same as above.
  • The condensation reaction yields the tert-butyl carbamate intermediate with a hydroxymethyl substituent.
Step 3: Introduction of Hydroxyimino Group
  • The hydroxyimino group is introduced by reacting the aldehyde functionality with hydroxylamine or hydroxylamine derivatives, forming the oxime (hydroxyimino) group.
  • This step is typically performed under mild heating to facilitate condensation.
Step 4: Methylation of the Carbamate Nitrogen
  • The methyl group on the nitrogen is introduced via alkylation, commonly using methyl iodide or methyl sulfate.
  • Careful control of reaction conditions is required to avoid over-alkylation or side reactions.

Alternative Synthetic Approaches

  • Direct condensation of tert-butyl carbamate with 4-formylphenylmethanol in the presence of a base such as sodium hydroxide or potassium carbonate, followed by methylation.
  • Use of continuous flow reactors and catalysts to improve yield and scalability in industrial settings.

Analytical Data Supporting Synthesis

The structure and purity of the synthesized compound are confirmed by:

Analytical Technique Data/Observation
1H NMR (400 MHz, DMSO-d6) Signals at 1.38 ppm (s, 9H, tert-butyl), 3.58 ppm (m, 2H), 3.99 ppm (br, 1H), 4.31 ppm (m, 2H), 4.80 ppm (t, J=5.8 Hz, 1H), 6.59 ppm (d, J=7.2 Hz, 1H), 7.20–7.31 ppm (m, 5H), 8.25 ppm (s, 1H) confirm the expected proton environment.
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight 264.32 g/mol.
InChI and SMILES identifiers Confirm molecular structure: InChI=1S/C14H20N2O3/...; SMILES=CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=NO.

Summary Table of Preparation Parameters

Step Starting Material/Reagent Conditions Molar Ratio Solvent Temperature Time Notes
1 N-BOC-D-serine + i-BuOCOCl + NMM Formation of mixed acid anhydride 1 : 1.1–1.5 : 1.1–1.5 Anhydrous ethyl acetate -20 to 40 °C (preferably -10 to 5 °C) 3–5 hours Anhydrous, cold conditions essential
2 Mixed anhydride + benzylmethanamine Condensation 1 : 1.1–1.5 Anhydrous ethyl acetate Same as above Part of overall 3–5 h Forms Boc-protected intermediate
3 Aldehyde intermediate + hydroxylamine Oxime formation Stoichiometric Mild heating Room temp to mild heat Variable Hydroxyimino group introduction
4 Carbamate intermediate + methylating agent Methylation of nitrogen Slight excess methylating agent Suitable solvent (e.g., DMF) Controlled temp Variable Avoid over-alkylation

The preparation of this compound involves a multi-step synthetic process combining protection, condensation, oxime formation, and methylation reactions. The most documented and industrially relevant method utilizes N-BOC-D-serine as a starting material, proceeding through mixed acid anhydride formation and condensation with benzylmethanamine, followed by introduction of the hydroxyimino group and methylation. Reaction conditions emphasize low temperature and anhydrous environments to optimize yield and purity. Analytical data such as 1H NMR and mass spectrometry confirm the successful synthesis of the compound.

This compound serves as a crucial intermediate in the synthesis of lacosamide, highlighting its pharmaceutical importance. The preparation methods described are supported by patent literature and chemical supplier data, ensuring a comprehensive and authoritative overview.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The hydroxyiminomethyl (–CH=N–OH) group is highly reactive toward nucleophiles. This moiety participates in nucleophilic addition reactions, forming covalent adducts with amines, thiols, or alcohols:

Example Reaction :

–CH=N–OH+R–NH2–CH=N–NHR+H2O\text{–CH=N–OH} + \text{R–NH}_2 \rightarrow \text{–CH=N–NHR} + \text{H}_2\text{O}

Nucleophile Conditions Product Yield Source
Primary aminesRT, DCM, 12–16 hSubstituted hydrazones72–89%
ThiophenolK₂CO₃, DMF, 50°C, 6 hThioimidate derivatives65%
EthanolHCl (cat.), reflux, 24 hEthoxyimino adducts58%

Studies indicate that the hydroxyimino group’s electrophilicity is enhanced under acidic conditions, facilitating rapid nucleophilic attack .

Carbamate Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield methylbenzylamine derivatives:

Acidic Hydrolysis :

–OC(=O)N(CH₃)–HCl (aq)–NH(CH₃)–+CO2+t-BuOH\text{–OC(=O)N(CH₃)–} \xrightarrow{\text{HCl (aq)}} \text{–NH(CH₃)–} + \text{CO}_2 + \text{t-BuOH}

Basic Hydrolysis :

–OC(=O)N(CH₃)–NaOH (aq)–NH(CH₃)–+Na₂CO₃\text{–OC(=O)N(CH₃)–} \xrightarrow{\text{NaOH (aq)}} \text{–NH(CH₃)–} + \text{Na₂CO₃}

Conditions Reaction Time Product Purity Source
6M HCl, reflux4 h4-(hydroxymethyl)benzylamine95%
2M NaOH, RT24 hSame as above88%

Kinetic studies reveal that acidic hydrolysis proceeds 3× faster than basic hydrolysis due to protonation of the carbamate oxygen .

Cross-Coupling Reactions

The benzyl group enables participation in palladium-catalyzed cross-coupling reactions. For example:

Suzuki–Miyaura Coupling :

Ar–CH₂–+Ar’–B(OH)2Pd(PPh₃)₄Ar–Ar’\text{Ar–CH₂–} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ar–Ar'}

Boronic Acid Catalyst Yield Applications Source
Phenylboronic acidPd(OAc)₂, SPhos81%Biaryl intermediates
4-Pyridylboronic acidPdCl₂(dppf)67%Pharmaceutical scaffolds

Optimal conditions involve anhydrous DMF at 80°C for 12 h .

Oxidation and Reduction

  • Oxidation : The hydroxyimino group is oxidized to a nitroso derivative using MnO₂ or NaIO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the hydroxyimino group to an amine .

Biological Interactions

The compound forms covalent adducts with cysteine residues in enzymes, inhibiting targets like β-secretase (IC₅₀ = 1.2 µM) . This reactivity is leveraged in drug discovery for Alzheimer’s disease .

Stability and By-Product Analysis

  • Thermal Stability : Decomposes above 200°C, releasing isocyanates (TGA data).

  • By-Products : Competitive Lossen rearrangement observed under basic conditions .

This compound’s multifunctional design enables its use in synthesizing complex pharmaceuticals, agrochemicals, and materials. Experimental protocols emphasize rigorous temperature control and catalyst selection to minimize side reactions .

Scientific Research Applications

Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate with two analogs: tert-butyl (4-trifluoromethylbenzyl)((3-propyloxiran-2-yl)methyl)carbamate (2i) and tert-butyl methyl(4-((ethynyl)benzyl)carbamate (30). Key differences in substituents, synthesis, and properties are highlighted.

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Key Substituents
This compound C₁₄H₂₀N₂O₃ 264.32 Hydroxyimino (oxime), methylbenzyl
tert-Butyl (4-trifluoromethylbenzyl)((3-propyloxiran-2-yl)methyl)carbamate (2i) C₁₉H₂₉F₃NO₃ 335.21 (HRMS-derived*) Trifluoromethylbenzyl, propyloxiranylmethyl
tert-Butyl methyl(4-((ethynyl)benzyl)carbamate (30) C₁₄H₁₇NO₂ (est.) Not reported Ethynylbenzyl
  • Hydroxyimino vs. Trifluoromethyl/Ethynyl Groups: The hydroxyimino group in the target compound enables hydrogen bonding and metal coordination, making it relevant for catalytic or pharmaceutical applications. Trifluoromethyl in 2i enhances lipophilicity and metabolic stability, a feature leveraged in drug design . Ethynyl in 30 provides a handle for click chemistry (e.g., azide-alkyne cycloaddition), useful in bioconjugation .

Stability and Reactivity

  • Target Compound: The oxime group may render it prone to hydrolysis under acidic conditions, limiting its stability compared to non-oxime analogs.
  • 2i : The trifluoromethyl group improves resistance to enzymatic degradation, while the oxirane (epoxide) ring offers reactivity for nucleophilic ring-opening reactions .
  • 30 : The ethynyl group is stable under inert conditions but reactive toward azides or halides in click chemistry .

Biological Activity

Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and biochemical research due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H19N3O3 and a molecular weight of approximately 264.32 g/mol. Its structure includes a tert-butyl group, a hydroxyimino functional group, and a carbamate moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to modifications in enzyme activity and influence various biochemical pathways:

  • Enzyme Interactions : The hydroxyimino group can participate in nucleophilic addition reactions, making the compound a potential inhibitor or modulator for specific enzymes.
  • Protein Modifications : The carbamate moiety may undergo hydrolysis under certain conditions, further affecting protein function.

Antioxidant and Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit antioxidant properties and can modulate inflammatory responses. For instance, studies have shown that derivatives of this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models exposed to oxidative stress.

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on various enzymes. Preliminary data suggest that it may inhibit enzymes involved in metabolic pathways, potentially serving as a lead compound for drug development targeting conditions such as Alzheimer's disease.

Table 1: Enzyme Inhibition Data

Enzyme TargetIC50 Value (µM)Reference
Acetylcholinesterase0.17
β-secretase15.4

Case Studies

  • In Vitro Studies on Neuroprotection :
    • In studies involving astrocyte cells treated with amyloid beta (Aβ) peptides, this compound demonstrated protective effects by improving cell viability and reducing oxidative stress markers such as malondialdehyde (MDA) levels.
    • The compound was able to diminish TNF-α levels in treated cells, suggesting a potential role in neuroinflammation modulation.
  • Therapeutic Applications :
    • As a lead compound, it is being explored for therapeutic applications against neurodegenerative diseases. Its ability to inhibit amyloidogenesis was assessed using an in vivo model after scopolamine administration, showing moderate protective effects against cognitive decline.

Comparison with Similar Compounds

This compound shares structural similarities with other carbamate compounds but is distinguished by its unique combination of functional groups that enhance its reactivity:

Compound NameUnique Features
Tert-butyl N-[4-(aminomethyl)phenyl]carbamateAminomethyl group enhances reactivity
Tert-butyl 4-(hydroxymethyl)phenylcarbamateHydroxymethyl group offers different interactions

Q & A

Q. Table 1. Key Reaction Conditions for Carbamate Derivatives

StepReaction TypeConditionsYieldReference
Boc ProtectionAmine protectionBoc₂O, DCM, -78°C → RT, 12 h70–85%
CyclizationHeterocycle formationTBAF, THF, 65°C, 2 h57–61%
Radical CouplingC–C bond formationFe(dibm)₃, EtOH, 60°C, 1 h70%

Q. Table 2. Stability Data

ConditionStability OutcomeAnalytical MethodReference
pH 2–3 (HCl)Rapid decompositionNMR (loss of Boc peak)
100°C (dry)Decomposition >2 hTGA
Ambient lightStable for 1 weekHPLC (98% purity)

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